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Compound of Interest

Compound Name: m-PEG49-acid

Cat. No.: B7908599 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical

properties of methoxy-polyethylene glycol-acid with 49 PEG units (m-PEG49-acid). This

bifunctional molecule is of significant interest in biomedical research and drug development,

primarily serving as a high-purity, biocompatible linker. Its properties, such as water solubility

and a reactive carboxylic acid group, make it a versatile tool for enhancing the therapeutic

profiles of biomolecules and for the construction of complex drug delivery systems.[1][2]

Core Physicochemical Properties
The fundamental properties of m-PEG49-acid are summarized below. These values are critical

for its application in bioconjugation, formulation development, and material science.
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Property Value Source(s)

Molecular Weight 2218.63 g/mol [3][4][5]

Chemical Formula C₁₀₀H₂₀₀O₅₁

Physical Form White to off-white solid

Purity ≥95% - 98%

Solubility

Soluble in water, DMSO, DMF,

THF, and Dichloromethane

(DCM)

Reactive Group Carboxylic Acid (-COOH)

Storage Conditions

Store at -20°C or 4-8°C,

desiccated and protected from

light

Detailed Methodologies: Characterization and
Analysis
Accurate characterization of m-PEG49-acid is essential for its effective use. The following

protocols outline standard experimental methods for determining its key physicochemical

properties.

Determination of Molecular Weight and Polydispersity
Method: Size Exclusion Chromatography (SEC) coupled with Multi-Angle Light Scattering

(MALS) or Mass Spectrometry (MS).

Protocol Outline:

Sample Preparation: Prepare a solution of m-PEG49-acid in an appropriate mobile phase

(e.g., phosphate-buffered saline or a solvent like THF) at a known concentration (e.g., 1-5

mg/mL). Filter the solution through a 0.22 µm syringe filter.
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Instrumentation: Utilize an HPLC system equipped with an SEC column suitable for the

molecular weight range of ~2 kDa. The system should be connected in-line to a MALS

detector and a refractive index (RI) detector, or to an electrospray ionization (ESI) mass

spectrometer.

Analysis: Inject the sample onto the SEC column. The MALS and RI data are used to

calculate the absolute molar mass and polydispersity index (PDI) without the need for

column calibration with standards. Alternatively, the mass spectrometer will provide a

mass distribution from which the average molecular weight can be determined.

Purity and Impurity Profile Analysis
Method: High-Performance Liquid Chromatography (HPLC) with a Charged Aerosol Detector

(CAD) or Evaporative Light Scattering Detector (ELSD).

Protocol Outline:

Rationale: Since PEGs lack a strong UV chromophore, traditional UV detection is often

inadequate for purity analysis. CAD and ELSD are mass-based detectors that provide a

more uniform response for non-volatile analytes like m-PEG49-acid.

Chromatography: Use a reverse-phase C8 or C18 column. A common mobile phase

system is a gradient of water and acetonitrile, both containing a small amount of a volatile

modifier like formic acid or trifluoroacetic acid.

Detection: The eluent is nebulized, and the solvent is evaporated. The remaining non-

volatile analyte particles are then detected. This allows for the quantification of the main

m-PEG49-acid peak relative to any non-volatile impurities.

2D-LC for Complex Mixtures: For resolving the low molecular weight PEG reagent from

high molecular weight PEGylated proteins or complex reaction mixtures, an on-line two-

dimensional LC (2D-LC) system can be employed. The first dimension can be SEC to

separate by size, followed by trapping the fraction of interest and injecting it onto a

second-dimension reverse-phase column for high-resolution separation.

Structural Confirmation via NMR Spectroscopy
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Method: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy.

Protocol Outline:

Sample Preparation: Dissolve a small amount of m-PEG49-acid (5-10 mg) in a suitable

deuterated solvent, such as Deuterium Oxide (D₂O) or Chloroform-d (CDCl₃).

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g.,

400 MHz or higher).

Interpretation: In the ¹H NMR spectrum, the characteristic repeating ethylene glycol units (-

O-CH₂-CH₂-) will appear as a large singlet around 3.6 ppm. The protons of the methoxy

group (CH₃-O-) will be a singlet around 3.4 ppm, and the protons adjacent to the

carboxylic acid group will show a distinct chemical shift. The integration of these signals

can confirm the structure and estimate the degree of polymerization. ¹³C NMR will confirm

the presence of the different carbon environments.

Quantification of Carboxylic Acid Functionality
Method: Titration or Spectroscopic Assay.

Protocol Outline (Titration):

Dissolve a precisely weighed amount of m-PEG49-acid in deionized water.

Titrate the solution with a standardized solution of a strong base, such as sodium

hydroxide (NaOH), using a pH meter to monitor the pH change.

The equivalence point of the titration curve corresponds to the complete neutralization of

the carboxylic acid groups. From this, the molar amount of acid can be calculated,

providing a measure of the compound's functional purity.

Applications and Functional Relationships
m-PEG49-acid is a key component in modern drug development, particularly in PEGylation

and as a linker for complex bioconjugates like PROTACs (Proteolysis-targeting chimeras).

Role in Bioconjugation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b7908599?utm_src=pdf-body
https://www.benchchem.com/product/b7908599?utm_src=pdf-body
https://www.benchchem.com/product/b7908599?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7908599?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The terminal carboxylic acid of m-PEG49-acid can be readily conjugated to primary amine

groups on proteins, peptides, or small molecules. This is typically achieved through

carbodiimide chemistry, such as using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

and NHS (N-hydroxysuccinimide) to form a stable, amine-reactive NHS ester intermediate. This

process, known as PEGylation, can enhance the solubility, stability, and circulation half-life of

therapeutic molecules.
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Amine Conjugation Workflow via EDC/NHS Chemistry.

Application as a PROTAC Linker
m-PEG49-acid is used as a flexible linker in the synthesis of PROTACs. A PROTAC is a

heterobifunctional molecule that simultaneously binds to a target protein (Protein of Interest)

and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the

target protein by the proteasome. The PEG linker physically connects the two binding ligands,

and its length and flexibility are critical for enabling the formation of a productive ternary

complex (Target Protein - PROTAC - E3 Ligase).
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Logical relationship of a PROTAC and its degradation pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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